2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(2,4-difluorophenyl)acetamide
Description
2-{[(2,5-Dichlorophenyl)sulfonyl]anilino}-N-(2,4-difluorophenyl)acetamide is a synthetic acetamide derivative characterized by a sulfonamide bridge linking a 2,5-dichlorophenyl group to an anilino moiety, with an N-linked 2,4-difluorophenyl substituent. This structure confers unique electronic and steric properties, which are critical for its biological activity. The compound’s halogenated aromatic groups (2,5-dichloro and 2,4-difluoro) likely enhance binding affinity to target enzymes or receptors, as seen in related compounds with dihalophenyl motifs .
Properties
IUPAC Name |
2-(N-(2,5-dichlorophenyl)sulfonylanilino)-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2F2N2O3S/c21-13-6-8-16(22)19(10-13)30(28,29)26(15-4-2-1-3-5-15)12-20(27)25-18-9-7-14(23)11-17(18)24/h1-11H,12H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBWFWVKHLZDLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(2,4-difluorophenyl)acetamide typically involves multi-step organic reactions. One common approach is the amide coupling reaction , where aniline derivatives are reacted with sulfonyl chlorides and acyl chlorides under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The presence of halogen atoms makes it susceptible to oxidation reactions.
Reduction: : Reduction reactions can be performed to modify the functional groups.
Substitution: : Substitution reactions, particularly nucleophilic substitution, are common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines and alcohols are used, with reaction conditions typically involving polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis. In biology, it can be used as a probe to study biological systems due to its ability to interact with specific molecular targets.
Medicine
In the field of medicine, this compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for designing new therapeutic agents.
Industry
In material sciences, this compound can be used to develop new materials with specific properties, such as enhanced stability or reactivity. Its versatility makes it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(2,4-difluorophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Halogenation Patterns : The target compound’s 2,5-dichlorophenylsulfonyl group distinguishes it from analogs like sulfentrazone (2,4-dichlorophenyl) and diflufenican (2,4-difluorophenyl). While 2,4-dihalophenyl groups are associated with efficacy in antifungal models , the 2,5-dichloro configuration may alter steric interactions or metabolic stability.
- Functional Groups: Unlike diflufenican’s pyridinecarboxamide backbone, the target compound’s sulfonamide-anilino linkage may target different enzymes (e.g., fungal cytochrome P450 vs. plant carotenoid biosynthesis).
- Molecular Weight : The target compound’s higher molecular weight (~470 vs. 394–460) could influence bioavailability, necessitating formulation optimization.
Substituent-Activity Relationships (SAR)
Evidence from triazole derivatives (Table 5 in ) highlights the importance of dihalophenyl groups for antifungal activity.
- 2,4-Dihalophenyl Superiority: Analogs with 2,4-dichloro- or 2,4-difluorophenyl groups showed higher efficacy in murine candidiasis models than aliphatic substituents .
- Sulfonyl vs. Methoxy : Compared to the 2,5-dimethoxyphenyl analog , the target’s sulfonyl group may improve electronegativity and hydrogen-bonding capacity, favoring target binding.
Computational Docking Insights
While direct docking data for the target compound is unavailable, advancements in AutoDock Vina and AutoDock4 enable predictive analysis. For example:
- Receptor Flexibility : AutoDock4’s sidechain flexibility modeling could clarify how the 2,5-dichlorophenylsulfonyl group accommodates binding pockets compared to 2,4-dihalophenyl analogs.
- Binding Affinity : The 2,4-difluorophenyl moiety’s electronegativity may enhance interactions with hydrophobic or π-stacking regions, as seen in diflufenican’s herbicidal action .
Research Findings and Implications
- or dermatophytes.
- Synthetic Challenges : Introducing the 2,5-dichlorophenylsulfonyl group may require specialized sulfonation conditions, impacting scalability.
- Comparative Limitations : The 2,5-dichloro configuration, while unique, may reduce bioavailability compared to 2,4-dihalo analogs, necessitating pharmacokinetic studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
